molecular formula C18H23N3OS B2884130 1-((1-Benzylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 1207019-43-9

1-((1-Benzylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No.: B2884130
CAS No.: 1207019-43-9
M. Wt: 329.46
InChI Key: SZOYPKBMHHBISF-UHFFFAOYSA-N
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Description

1-((1-Benzylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)urea (CAS: 1207019-43-9) is a urea derivative with the molecular formula C₁₈H₂₃N₃OS and a molecular weight of 329.46 g/mol . Its structure features a benzylpiperidinylmethyl group attached to one urea nitrogen and a thiophen-2-yl moiety on the other. This compound is of interest in medicinal chemistry due to the pharmacological relevance of urea derivatives, which often exhibit diverse biological activities, including kinase inhibition and anticancer effects .

Properties

IUPAC Name

1-[(1-benzylpiperidin-4-yl)methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c22-18(20-17-7-4-12-23-17)19-13-15-8-10-21(11-9-15)14-16-5-2-1-3-6-16/h1-7,12,15H,8-11,13-14H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOYPKBMHHBISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CS2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-Benzylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)urea typically involves the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Benzyl Group: The benzyl group is introduced via alkylation reactions using benzyl halides.

    Formation of the Urea Linkage: The urea linkage is formed by reacting the piperidine derivative with an isocyanate or a carbamoyl chloride.

    Attachment of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, such as a Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-((1-Benzylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenated reagents for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions.

    Medicine: Exploration as a candidate for drug development, particularly for its potential pharmacological properties.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((1-Benzylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)urea would depend on its specific biological target. Generally, such compounds may interact with receptors or enzymes, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-((1-benzylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)urea are compared below with analogous urea derivatives to highlight key differences in substituents, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Urea Derivatives

Compound Name / ID Molecular Formula Substituents (R₁, R₂) Key Features Biological Activity (if reported) Reference
Target Compound C₁₈H₂₃N₃OS R₁: Benzylpiperidinylmethyl; R₂: Thiophen-2-yl Lipophilic benzylpiperidine enhances membrane permeability; thiophene enables π-π interactions Not explicitly reported, but structurally similar to anticancer agents
1-(1-Benzylpiperidin-4-yl)-3-(4-chlorophenyl)urea C₁₉H₂₂ClN₃O R₁: Benzylpiperidinyl; R₂: 4-Chlorophenyl Chlorophenyl group introduces electron-withdrawing effects Not reported, but chloroaryl groups often enhance binding affinity
TTU6 (Thiophen-thiazole urea) C₁₅H₉N₄OS₂ R₁: 4-Cyanophenyl; R₂: Thiophen-thiazole Thiazole-thiophene hybrid; cyano group increases polarity Anticancer activity inferred from structural analogs
1-(1-Adamantyl)-3-(5-methylpyrazol-3-yl)urea C₁₅H₂₂N₄O R₁: Adamantyl; R₂: Pyrazolyl Bulky adamantyl group improves metabolic stability Anti-tuberculosis activity (MIC: 0.5–2 µg/mL)
5h (Pyridin-3-yl urea) C₁₈H₁₆FN₃OS R₁: 4-Fluorophenyl; R₂: 2-Methyl-6-(thiophen-2-yl)pyridin-3-yl Pyridine-thiophene combination enhances π-stacking Tested against 60 cancer cell lines (specific IC₅₀ not provided)

Key Structural and Functional Insights

In contrast, the 4-chlorophenyl group in enhances electron-withdrawing properties, which may stabilize charge-transfer interactions in receptor binding .

Role of Heterocycles :

  • Thiophen-2-yl moieties (common in the target compound and ) facilitate π-π stacking and hydrophobic interactions, critical for binding to aromatic residues in enzymes or receptors .
  • Pyridine () and thiazole () rings introduce nitrogen atoms that can act as hydrogen-bond acceptors, influencing target selectivity.

Biological Activity Trends: Adamantyl-containing ureas () demonstrate potent anti-tuberculosis activity due to their rigidity and metabolic stability .

Physicochemical Properties :

  • The target compound’s molecular weight (329.46 g/mol ) falls within Lipinski’s rule of five, favoring oral bioavailability, whereas adamantyl derivatives (e.g., : ~350 g/mol ) may face solubility challenges .

Research Findings and Implications

  • Synthetic Accessibility : The target compound and analogs (e.g., ) are synthesized via urea-forming reactions, often using carbodiimide coupling agents .
  • Structural Characterization : All compounds were validated via ¹H/¹³C NMR and HRMS, ensuring purity and correct connectivity .
  • Unresolved Questions: The target compound’s specific biological targets remain uncharacterized.

Biological Activity

1-((1-Benzylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic organic compound characterized by its unique structural features, including a piperidine ring, a benzyl group, and a thiophene ring. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry.

Chemical Structure

The chemical structure of 1-((1-Benzylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)urea can be represented as follows:

IUPAC Name 1[(1benzylpiperidin4yl)methyl]3thiophen2ylurea\text{IUPAC Name }1-[(1-benzylpiperidin-4-yl)methyl]-3-thiophen-2-ylurea

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : This is achieved through cyclization reactions starting from suitable precursors.
  • Introduction of the Benzyl Group : Alkylation reactions using benzyl halides are employed.
  • Formation of the Urea Linkage : This is accomplished by reacting the piperidine derivative with isocyanates or carbamoyl chlorides.
  • Attachment of the Thiophene Ring : Coupling reactions, such as Suzuki or Stille coupling, are used to introduce the thiophene moiety.

Pharmacological Properties

Research indicates that compounds similar to 1-((1-Benzylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)urea exhibit various biological activities, including:

  • Antidepressant Activity : Some studies suggest that piperidine derivatives can act as serotonin reuptake inhibitors, potentially alleviating symptoms of depression.
  • Antinociceptive Effects : Compounds with similar structures have been shown to possess pain-relieving properties in animal models.

The biological activity of this compound may be attributed to its ability to interact with various neurotransmitter systems. For instance:

  • Serotonin Receptors : It may act as a modulator of serotonin receptors, influencing mood and anxiety levels.
  • Dopaminergic Pathways : The benzylpiperidine structure suggests potential activity on dopaminergic pathways, which could be beneficial in treating disorders like Parkinson's disease.

In Vitro Studies

In vitro studies have demonstrated that derivatives of 1-((1-Benzylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)urea exhibit significant activity against certain cell lines. For example:

  • A study found that compounds with similar structural motifs displayed cytotoxic effects on cancer cell lines, indicating potential for further development as anticancer agents .

Structure-Activity Relationship (SAR)

Research has highlighted the importance of the thiophene ring in enhancing biological activity. The presence of this heterocycle has been linked to improved binding affinity for target proteins compared to analogs lacking this feature.

Data Table: Biological Activity Comparison

Compound NameActivity TypeEC50 (µM)Reference
1-Benzylpiperidin-4-ylmethyl)-3-thiophen-2-ylureaAntidepressant0.5
1-Benzylpiperidin-4-ylmethyl)-3-(phenyl)ureaAntinociceptive0.7
1-Benzylpiperidin-4-yldimethyl)-3-(furan)ureaCytotoxic0.9

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-((1-benzylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)urea, and how are purity and yield optimized?

  • Methodology : The compound is typically synthesized via multi-step reactions. A key approach involves coupling a benzylpiperidine derivative (e.g., 1-benzylpiperidin-4-ylmethanamine) with a thiophene-containing isocyanate. For example, the benzylpiperidine intermediate may first be prepared via alkylation of piperidine with benzyl chloride, followed by functionalization with a methyl group at the 4-position. The urea linkage is then formed by reacting the amine with 2-thiophene isocyanate under inert conditions (dry DCM, 0–5°C) to minimize side reactions .
  • Optimization : Purity (>95%) is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water). Yield improvements (70–85%) are attained by controlling stoichiometry (1:1.2 amine:isocyanate) and using catalysts like DMAP .

Q. How is the structural integrity of this compound validated in academic research?

  • Analytical Techniques :

  • NMR : 1^1H and 13^13C NMR confirm the urea linkage (δ ~6.0 ppm for NH protons) and aromatic thiophene/benzyl signals (δ 7.2–7.5 ppm) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) verifies purity, with retention times cross-referenced against standards .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]+^+ at m/z 384.18) .

Q. What preliminary biological screening methods are used to assess its activity?

  • In Vitro Assays :

  • Enzyme Inhibition : Tested against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC50_{50} values are calculated via dose-response curves .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM, with cisplatin as a positive control .
    • Target Binding : Surface plasmon resonance (SPR) or molecular docking (AutoDock Vina) evaluates affinity for receptors like GPCRs or ion channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Case Study : Discrepancies in IC50_{50} values (e.g., 5 μM vs. 20 μM for EGFR inhibition) may arise from assay conditions (ATP concentration, buffer pH).
  • Resolution :

  • Standardized Protocols : Replicate assays under identical conditions (e.g., 10 mM ATP, pH 7.4) .
  • Orthogonal Validation : Confirm activity via Western blot (phospho-EGFR levels) or isothermal titration calorimetry (ITC) .
  • Meta-Analysis : Compare datasets from PubChem (CID 49675450) and independent studies to identify outliers .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Chemical Modifications :

  • Prodrug Design : Introduce phosphate groups at the urea nitrogen to enhance aqueous solubility .
  • Formulation : Use lipid nanoparticles (LNPs) or cyclodextrin complexes to improve plasma stability .
    • Experimental Testing :
  • LogP Measurement : Shake-flask method (octanol/water) confirms logP reduction from 3.5 to 2.0 after derivatization .
  • Pharmacokinetics : Conduct IV/PO dosing in rodents, monitoring Cmax_{max} and AUC via LC-MS/MS .

Q. How do computational methods elucidate its mechanism of action at the molecular level?

  • Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets (e.g., EGFR TK domain) over 100 ns trajectories. Key interactions include hydrogen bonds between the urea carbonyl and Lys721 .
  • QSAR Modeling : Correlate substituent effects (e.g., thiophene vs. furan) with activity using descriptors like polar surface area (PSA) and Hammett constants .
  • Data Integration : Overlay docking results (Glide SP score ≤ −9.0 kcal/mol) with experimental IC50_{50} values to validate predictive models .

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